1-Tert-butylnaphthalen-2-amine
Overview
Description
1-Tert-butylnaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a tert-butyl group and an amine group
Mechanism of Action
Target of Action
It is known that aromatic compounds containing the indole nucleus, which is structurally similar to naphthalene, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that benzylic halides, which are structurally similar to 1-(tert-butyl)naphthalen-2-amine, typically react via sn1 or sn2 pathways . This suggests that 1-(tert-Butyl)naphthalen-2-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share structural similarities with naphthalene, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(tert-Butyl)naphthalen-2-amine may affect similar pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that 1-(tert-Butyl)naphthalen-2-amine could have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-Tert-butylnaphthalen-2-amine can be achieved through several routes. One common method involves the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tert-butyl naphthalene. This intermediate is then subjected to nitration followed by reduction to yield this compound . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Tert-butylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Tert-butylnaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Tert-butylnaphthalen-2-amine can be compared with other similar compounds, such as:
Naphthalen-2-amine: Lacks the tert-butyl group, resulting in different chemical and physical properties.
1-(tert-Butyl)naphthalene: Lacks the amine group, affecting its reactivity and applications.
tert-Butylbenzene: Contains a benzene ring instead of a naphthalene ring, leading to different aromatic properties.
Properties
IUPAC Name |
1-tert-butylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETIVQDQMWTAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959686 | |
Record name | 1-tert-Butylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389104-55-6 | |
Record name | 1-tert-Butyl-2-aminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389104556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-TERT-BUTYL-2-AMINONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660B42BI9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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